4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid
Descripción
BenchChem offers high-quality 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
4-[(4-tert-butylphenyl)methylamino]butanoic acid |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)13-8-6-12(7-9-13)11-16-10-4-5-14(17)18/h6-9,16H,4-5,10-11H2,1-3H3,(H,17,18) |
Clave InChI |
NBWPCHVAYWYRBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CNCCCC(=O)O |
Origen del producto |
United States |
Technical Monograph: 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic Acid
Subtitle: Physicochemical Profiling and Synthetic Pathways for a Lipophilic GABA Transporter (GAT) Inhibitor Probe
Part 1: Executive Summary & Chemical Identity
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid is a synthetic derivative of the inhibitory neurotransmitter
This modification fundamentally alters the pharmacokinetics of the parent molecule. While GABA is hydrophilic and unable to cross the blood-brain barrier (BBB) effectively, the addition of the lipophilic tert-butylbenzyl group significantly increases the LogP, facilitating BBB penetration. In drug discovery, this pharmacophore is characteristic of GABA uptake inhibitors (GAT inhibitors), designed to elevate synaptic GABA levels by blocking its reuptake into presynaptic neurons and glial cells.
Chemical Data Table
| Property | Specification |
| IUPAC Name | 4-{[(4-tert-butylphenyl)methyl]amino}butanoic acid |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 249.35 g/mol |
| Predicted LogP | ~2.8 (Lipophilic) vs. -2.3 (GABA) |
| pKa (Predicted) | Acid: ~4.0; Amine: ~10.2 (Zwitterionic at physiological pH) |
| H-Bond Donors/Acceptors | 2 / 3 |
| Rotatable Bonds | 6 |
Part 2: Pharmacophore & Mechanism of Action
The design of this molecule follows the Structure-Activity Relationship (SAR) principles established for GAT inhibitors (e.g., Tiagabine).
-
The Anchor (Lipophilic Tail): The 4-tert-butylphenyl group acts as a hydrophobic anchor. It interacts with the large hydrophobic pocket within the GABA Transporter (GAT-1/GAT-3) extracellular vestibule.
-
The Linker (Benzyl Amino): The secondary amine remains protonated at physiological pH, mimicking the terminal amine of GABA required for ionic interaction with the transporter's binding site.
-
The Warhead (GABA Core): The butanoic acid chain mimics the endogenous ligand, ensuring recognition by the transporter's substrate site.
Diagram 1: Biological Mechanism (GAT Inhibition)
Caption: The molecule competitively binds to the GAT transporter, preventing the clearance of GABA from the synapse and prolonging inhibitory signaling.
Part 3: Synthetic Methodology
Direct alkylation of GABA is prone to over-alkylation (forming tertiary amines) and is complicated by GABA's zwitterionic insolubility in organic solvents. The industry-standard approach is Reductive Amination using a GABA ester precursor to ensure solubility and selectivity.
Protocol: Reductive Amination via GABA-Ester
Reaction Scheme:
-
Condensation: 4-tert-butylbenzaldehyde + GABA Ethyl Ester
Imine Intermediate. -
Reduction: Imine +
Secondary Amine Ester. -
Hydrolysis: Ester
Free Acid (Target Molecule).
Diagram 2: Synthetic Workflow
Caption: Step-wise synthesis via the ester route avoids solubility issues and prevents over-alkylation.
Detailed Experimental Steps
Step 1: Reductive Amination (Ester Formation)
-
Preparation: In a round-bottom flask under Nitrogen, dissolve GABA ethyl ester hydrochloride (10 mmol) in dry 1,2-dichloroethane (DCE, 30 mL).
-
Free Basing: Add Triethylamine (TEA, 10 mmol) to liberate the free amine. Stir for 10 minutes.
-
Imine Formation: Add 4-tert-butylbenzaldehyde (10 mmol). Add activated molecular sieves (4Å) to sequester water. Stir at room temperature for 1 hour.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (
, 14 mmol) portion-wise.-
Expert Note:
is preferred over due to lower toxicity and better selectivity for imines over aldehydes.
-
-
Workup: Quench with saturated
. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane:EtOAc) to isolate the ester intermediate.
Step 2: Hydrolysis (Deprotection)
-
Dissolve the ester intermediate in a 1:1 mixture of THF:Water .
-
Add Lithium Hydroxide (LiOH, 2.0 eq). Stir at room temperature for 4–6 hours (monitor via TLC).
-
Isolation (Critical): Carefully adjust pH to ~6.0–7.0 (the isoelectric point) using 1M HCl. The zwitterionic product should precipitate.
-
Final Purification: Recrystallization from Ethanol/Water or preparative HPLC if high purity (>99%) is required for biological assays.
Part 4: Analytical Validation
To validate the structure, the following spectroscopic signals are required:
1.
- 1.30 ppm (s, 9H): The characteristic tert-butyl group singlet.
-
1.90 ppm (m, 2H): GABA
-methylene ( ). -
2.30 ppm (t, 2H): GABA
-methylene (adjacent to Carbonyl). -
3.00 ppm (t, 2H): GABA
-methylene (adjacent to Nitrogen). -
4.15 ppm (s, 2H): Benzylic methylene (
). - 7.40–7.50 ppm (dd, 4H): Aromatic protons (Para-substitution pattern).
2. Mass Spectrometry (ESI-MS):
-
Positive Mode (
): Calc: 250.35. Expect peak at m/z 250.2 .
Part 5: Biological Assay Protocol (GABA Uptake)
To confirm efficacy, the compound must be tested for its ability to inhibit GABA uptake in synaptosomes or transfected cells (e.g., HEK293 expressing mGAT1).
-
Preparation: Prepare HEK-hGAT1 cell membranes.
-
Tracer: Use
-GABA (Radiolabeled GABA). -
Incubation: Incubate cells with varying concentrations of the test compound (
to M) for 10 minutes at 37°C. -
Initiation: Add
-GABA (final concentration 10 nM). Incubate for 5 minutes. -
Termination: Rapid filtration through GF/B glass fiber filters. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
References
-
GABA Transporter Inhibitors & SAR
-
Synthetic Methodology (Reductive Amination)
-
Chemical Properties & Databases
-
PubChem Compound Summary: GABA Derivatives. National Library of Medicine.
-
Sources
- 1. Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Monograph: Identification and Characterization of 4-(4-tert-butylbenzylamino)butyric acid
Topic: Technical Guide: 4-(4-tert-butylbenzylamino)butyric acid (CAS 1193388-43-0) Audience: Researchers, CMC Scientists, and Drug Development Professionals.
Part 1: Executive Summary & Core Identity
4-(4-tert-butylbenzylamino)butyric acid is a secondary amine derivative of
The compound is commercially available and indexed primarily as its hydrochloride salt .
Chemical Identity Table
| Property | Detail |
| Common Name | 4-(4-tert-butylbenzylamino)butyric acid |
| CAS Number (HCl Salt) | 1193388-43-0 |
| IUPAC Name | 4-{[(4-tert-butylphenyl)methyl]amino}butanoic acid hydrochloride |
| Molecular Formula | |
| Molecular Weight | 285.81 g/mol (HCl Salt) / 249.35 g/mol (Free Base) |
| SMILES (Free Base) | CC(C)(C)C1=CC=C(CNCCCC(=O)O)C=C1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
Part 2: Synthesis & Origin (Technical Context)
1. Synthetic Pathway: Reductive Amination
The primary route of formation for this molecule is the reductive amination of 4-tert-butylbenzaldehyde with 4-aminobutyric acid (GABA) . This reaction is significant in two contexts:
-
Intentional Synthesis: To create lipophilic GABA analogs for studying GABA transporter (GAT) inhibition. The bulky tert-butylbenzyl group mimics the lipophilic domains found in potent GAT inhibitors like Tiagabine.
-
Impurity Formation: In multipurpose API manufacturing facilities, if 4-tert-butylbenzaldehyde (a reagent for drugs like Butenafine or Fingolimod intermediates) cross-contaminates a process involving GABA or GABA-lactams, this stable secondary amine can form.
2. Mechanistic Workflow
The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by reduction (typically using Sodium Borohydride or Sodium Cyanoborohydride).
Figure 1: Reductive amination pathway yielding the target compound.
Part 3: Analytical Characterization & Protocols
For researchers isolating this compound as an impurity or synthesizing it as a reference standard, the following analytical profile is critical for validation.
1. Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Key Signal: The free base has a molecular weight of 249.35. Look for the protonated molecular ion
. -
Fragmentation Pattern: High collision energy often yields a tropylium-like cation fragment characteristic of the tert-butylbenzyl group (
).
2. Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6):
- ppm (s, 9H): tert-butyl group (Singlet).
- ppm (m, 2H): C3-methylene of the butyric chain.
- ppm (t, 2H): C2-methylene (alpha to Carbonyl).
- ppm (t, 2H): C4-methylene (alpha to Nitrogen).
-
ppm (s, 2H): Benzylic methylene (
). - ppm (dd, 4H): Aromatic protons (Characteristic AA'BB' system of para-substitution).
3. HPLC Method (Generic Protocol for Impurity Profiling)
This method separates the polar GABA from the lipophilic target compound.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide/Acid) and 254 nm (Aromatic) |
| Retention Time | The target will elute significantly later than GABA due to the lipophilic tert-butylbenzyl tail. |
Part 4: Regulatory & Safety Context
1. Impurity Classification
If found in a drug product, this compound is classified as an Organic Impurity . Under ICH Q3A(R2) guidelines:
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10% (requires structural characterization via the methods above).
-
Qualification Threshold: > 0.15% (requires safety data).
2. Structural Alert Analysis
The secondary amine structure is generally stable. However, in the presence of nitrites (e.g., in excipients or reagents), secondary amines can form Nitrosamines .
-
Risk: Formation of N-nitroso-N-(4-tert-butylbenzyl)-4-aminobutyric acid.
-
Mitigation: Avoid acidic conditions with nitrite sources during processing.
References
-
Reagent Database. (n.d.). 4-{[(4-tert-butylphenyl)methyl]amino}butanoic acid hydrochloride. Retrieved February 12, 2026, from [Link]
Overcoming the Barrier: Engineering and Evaluating Lipophilic GABA Analogues
Introduction: The Lipophilicity Paradox
Gamma-aminobutyric acid (GABA) is the mammalian central nervous system's primary inhibitory neurotransmitter. Despite its therapeutic potential for epilepsy, anxiety, and neuropathic pain, exogenous GABA is effectively useless as a CNS drug. The reason is physicochemical: GABA is a zwitterion at physiological pH. Its high polarity (Polar Surface Area > 60 Ų) and lack of a hydrophobic core prevent it from crossing the Blood-Brain Barrier (BBB) via passive diffusion.
The Core Challenge: The traditional medicinal chemistry approach—"make it greasier" (increase lipophilicity/LogP)—is often an oversimplification in BBB research. While increasing lipophilicity can enhance passive diffusion, it frequently triggers two failure modes:
-
P-glycoprotein (P-gp) Efflux: Highly lipophilic molecules are preferred substrates for efflux pumps (ABCB1), which actively eject the drug back into the capillary lumen.
-
Solubility Collapse: Excessive lipophilicity reduces aqueous solubility, limiting the free fraction available in the plasma to drive the concentration gradient.
This guide details the engineering of GABA analogues that circumvent these barriers, distinguishing between passive diffusion strategies and carrier-mediated mimicry .
Chemical Design Strategies
To deliver GABA to the brain, we must mask its zwitterionic nature or disguise it as a nutrient.
Strategy A: Carrier-Mediated Mimicry (The Gabapentinoid Approach)
This is the most commercially successful strategy. Instead of forcing passive diffusion, we engineer the molecule to mimic L-Leucine or L-Phenylalanine, becoming a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .
-
Mechanism: The addition of a bulky hydrophobic group (cyclohexane in Gabapentin; isobutyl in Pregabalin) at the 3-position does not primarily drive passive diffusion. Instead, it aligns the molecule's steric profile with the binding pocket of LAT1, allowing it to "hitch a ride" across the endothelial cell membrane.
-
Critical Design Note: Retention of the zwitterionic headgroup (amino and carboxylic acid) is essential for LAT1 recognition.
Strategy B: The Prodrug Approach (Masking Ionization)
This strategy covalently links GABA to a lipophilic carrier or masks the ionizable groups to create a neutral molecule that crosses via passive diffusion.
-
Picamilon: GABA is linked to Niacin (Vitamin B3). The niacin moiety facilitates crossing; once inside the CNS, amidases hydrolyze the bond, releasing active GABA.
-
Gabapentin Enacarbil: A carbamate prodrug of gabapentin designed to be absorbed by high-capacity nutrient transporters (MCT1) in the intestine and passive diffusion at the BBB.
Strategy C: Halogenation (Baclofen)
Adding a chlorophenyl ring to GABA (beta-position) creates Baclofen. This increases lipophilicity (LogP ~ -0.9 vs GABA's -2.3) and allows interaction with the GABA-B receptor, though its BBB transport is mixed (low passive diffusion + active transport).
Visualization: Design Decision Matrix
Figure 1: Decision matrix for structural modification of GABA. Path 1 utilizes endogenous transporters (LAT1), while Path 2 relies on increasing lipophilicity for passive diffusion.
Comparative Data: Analogues vs. Mechanisms
The following table synthesizes the physicochemical properties and transport mechanisms of key GABA analogues. Note that LogP is not the sole predictor of success .
| Compound | Structure Modification | LogP (Approx) | Primary BBB Mechanism | Half-Life (t1/2) |
| GABA | None | -2.3 | Paracellular (Negligible) | < 20 min |
| Gabapentin | 3-cyclohexyl substitution | -1.1 | Active (LAT1) | 5-7 hrs |
| Pregabalin | 3-isobutyl substitution | -1.4 | Active (LAT1) | 6 hrs |
| Baclofen | 4-chlorophenyl substitution | -0.9 | Mixed (Passive + LAT1) | 3-4 hrs |
| Phenibut | Beta-phenyl substitution | -1.3 | Mixed (Passive + Active) | 5 hrs |
| Picamilon | Niacin-GABA amide | 0.5 | Passive Diffusion | ~1 hr (hydrolysis) |
Experimental Protocols
To validate these analogues, one must move beyond simple solubility tests. The following protocols represent the industry standard for distinguishing passive diffusion from carrier-mediated transport.
Protocol A: PAMPA-BBB (Double Sink)
For screening passive diffusion potential.
Why this works: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a Porcine Brain Lipid Extract (PBLE) to mimic the specific lipid composition of the BBB (high cholesterol/phospholipid ratio). The "Double Sink" method uses a surfactant in the acceptor well to simulate blood flow and maintain the concentration gradient.
-
Membrane Preparation:
-
Dissolve Porcine Brain Lipid Extract (PBLE) in dodecane at 20 mg/mL.
-
Coat the PVDF filter of the donor plate (96-well) with 4 µL of lipid solution. Do not touch the membrane with the pipette tip.
-
-
Donor Solution:
-
Dissolve test compound (e.g., Phenibut) in PBS (pH 7.4) to 10 mM.
-
Critical: Ensure DMSO concentration is < 0.5% to prevent membrane disruption.
-
-
Acceptor Solution (The Sink):
-
Prepare PBS (pH 7.4) containing chemical scavengers (e.g., BSA or specific surfactant mixture) to bind the drug as it crosses.
-
-
Incubation:
-
Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.
-
-
Analysis:
-
Quantify drug concentration in both wells using LC-MS/MS.
-
Calculate Effective Permeability (
).
-
Protocol B: In Vivo Microdialysis (The Gold Standard)
For measuring free-drug concentration in Brain Extracellular Fluid (ECF).
Why this works: Total brain tissue concentration (homogenate) is misleading because it includes drug trapped in blood vessels or bound to proteins. Microdialysis samples the ECF directly, measuring the actual "free fraction" available to hit the receptor.
Workflow Diagram:
Figure 2: Microdialysis workflow for pharmacokinetic assessment.
Step-by-Step Methodology:
-
Probe Implantation: Stereotaxically implant a guide cannula into the target region (e.g., Striatum). Allow 24-48 hours for BBB repair (acute trauma affects permeability).
-
Perfusion: Insert the microdialysis probe (20-100 kDa cutoff). Perfuse with artificial Cerebrospinal Fluid (aCSF) at 1.0 - 2.0 µL/min .
-
Equilibration: Allow 60-90 minutes of washout to stabilize basal levels.
-
Dosing: Administer the GABA analogue (IV or IP).
-
Sampling: Collect dialysate fractions every 20 minutes for 4-6 hours.
-
Calibration (Critical): Perform Retrodialysis by Drug or Zero Net Flux analysis to determine the in vivo recovery rate (probe efficiency). Without this, the concentration data is relative, not absolute.
References
-
Sherif, A. & Ahmed, S. (2022). Prodrugs of GABA and their transport across the blood-brain barrier.[1] Journal of Controlled Release. [Link]
-
Su, T. Z., et al. (2005). Gabapentin permeation across the blood-brain barrier via the large neutral amino acid transporter (LAT1).[1][2][3] Journal of Neurochemistry. [Link]
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB).[4][5][6] European Journal of Medicinal Chemistry. [Link]
-
Uchida, Y., et al. (2018). Transport of Pregabalin Via L-Type Amino Acid Transporter 1 (SLC7A5) in Human Brain Capillary Endothelial Cell Line.[7][8] Pharmaceutical Research. [Link]
-
Hammarlund-Udenaes, M. (2000). Microdialysis as an important tool in drug discovery and development.[9] AAPS PharmSci. [Link]
Sources
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. L-Type amino acid transporter 1-mediated developmental change of cerebral gabapentin distribution across the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport of gabapentin by LAT1 (SLC7A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport of Pregabalin Via L-Type Amino Acid Transporter 1 (SLC7A5) in Human Brain Capillary Endothelial Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
4-tert-butylbenzyl amine derivatives of gamma-aminobutyric acid
The following technical guide details the synthesis, pharmacology, and experimental characterization of N-(4-tert-butylbenzyl) GABA , a representative lead compound in the class of lipophilic GABA Transporter (GAT) inhibitors.
Next-Generation Lipophilic GAT Inhibitors for CNS Therapeutics
Part 1: Core Directive & Executive Summary
Subject: N-(4-tert-butylbenzyl)-4-aminobutyric acid and its structurally related analogs. Classification: GABAergic Modulator; GABA Uptake Inhibitor (GAT Inhibitor). Primary Application: Anticonvulsant research; Neuropathic pain modulation; Anxiety disorders.[1]
Technical Abstract: The therapeutic efficacy of gamma-aminobutyric acid (GABA) is severely limited by its inability to cross the Blood-Brain Barrier (BBB) and its rapid clearance from the synaptic cleft by GABA Transporters (GATs). The derivatization of GABA with a 4-tert-butylbenzyl moiety addresses both limitations. The bulky, lipophilic tert-butyl group facilitates passive diffusion across the BBB, while the N-benzyl substitution sterically occludes the substrate-binding pocket of GAT proteins (specifically mGAT1-4), preventing GABA reuptake. This guide provides a comprehensive workflow for the synthesis, validation, and pharmacological assessment of these derivatives.
Part 2: Chemical Synthesis & Methodology[2][3][4]
The most robust synthetic route for N-monoalkylated GABA derivatives is Reductive Amination . This method avoids the formation of quaternary ammonium salts common in direct alkylation and allows for precise stoichiometry control.
2.1. Synthetic Pathway (Mechanism)[2]
The synthesis couples Succinic Semialdehyde (or a protected GABA aldehyde equivalent) with 4-tert-butylbenzylamine , followed by reduction of the imine intermediate.
Figure 1: Reductive amination pathway for the synthesis of N-substituted GABA derivatives.
2.2. Step-by-Step Synthesis Protocol
Reagents:
-
Succinic semialdehyde (15% aq. solution or freshly prepared from 4-aminobutyraldehyde diethyl acetal).
-
4-tert-butylbenzylamine (1.0 equiv).
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 equiv).
-
Acetic acid (Catalytic).[2]
-
Methanol (Solvent).[2]
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-tert-butylbenzylamine (10 mmol) in anhydrous Methanol (50 mL). Add Succinic semialdehyde (10 mmol) dropwise under stirring.
-
Acid Catalysis: Adjust pH to ~5-6 using glacial acetic acid to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0°C. Slowly add NaBH₃CN (12 mmol). The evolution of gas may occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).
-
Quenching & Workup: Quench with 1N HCl to decompose excess hydride. Evaporate methanol under reduced pressure.
-
Purification: Dissolve residue in water. Neutralize with NaHCO₃ to precipitate the zwitterionic product. Recrystallize from Ethanol/Water or purify via ion-exchange chromatography (Dowex 50W).
Validation Criteria:
-
1H NMR (D₂O): Look for the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of the benzylic methylene singlet (~4.1 ppm). The tert-butyl group will appear as a strong singlet at ~1.3 ppm (9H).
-
Mass Spectrometry: ESI+ [M+H] peak corresponding to molecular weight (Calc: ~249.35 Da).
Part 3: Pharmacology & Mechanism of Action (MOA)
Unlike GABA-T inhibitors (e.g., Vigabatrin) which stop GABA degradation, N-benzyl GABA derivatives primarily act as GABA Uptake Inhibitors .
3.1. Synaptic Mechanism
The 4-tert-butylbenzyl moiety mimics the lipophilic interactions of potent GAT inhibitors like Tiagabine. By binding to the transporter, it locks the protein in a non-transporting conformation or competes with endogenous GABA.
Key Pharmacological Features:
-
GAT Selectivity: N-substituted derivatives often show selectivity for GAT-1 (neuronal) or GAT-3 (glial).
-
Lipophilicity (logP): The tert-butyl group significantly increases logP, enhancing BBB penetration compared to native GABA (logP -2.3).
Figure 2: Mechanism of Action. The derivative blocks GAT, preventing GABA clearance and prolonging inhibitory signaling.
Part 4: Experimental Protocols for Biological Evaluation
4.1. In Vitro [³H]-GABA Uptake Assay
To determine the IC₅₀ of the derivative at GAT-1.
-
Preparation: Prepare synaptosomes from rat cerebral cortex using standard homogenization and centrifugation (P2 fraction).
-
Incubation: Incubate synaptosomes (100 µg protein) in Krebs-Henseleit buffer with the test compound (0.1 nM – 100 µM) for 15 min at 37°C.
-
Uptake Initiation: Add [³H]-GABA (final conc. 10 nM). Incubate for 3-5 minutes.
-
Termination: Rapid filtration through GF/B filters followed by ice-cold buffer wash.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC₅₀ using non-linear regression (Log(inhibitor) vs. response).
4.2. In Vivo Anticonvulsant Screening (PTZ Model)
To assess systemic efficacy and BBB penetration.
| Parameter | Protocol Detail |
| Animal Model | Male Swiss Albino Mice (20-25g). |
| Administration | Intraperitoneal (i.p.) injection of Test Compound (10-100 mg/kg). |
| Pre-treatment | Administer compound 30 mins prior to convulsant. |
| Convulsant | Pentylenetetrazole (PTZ), 85 mg/kg (s.c.). |
| Observation | Monitor for 30 mins. |
| Endpoints | 1. Latency to first clonic seizure.2. Duration of tonic hindlimb extension.3. Mortality protection %. |
Part 5: Structure-Activity Relationship (SAR) Data Summary
The following table summarizes the impact of the N-benzyl substitution pattern on GAT inhibitory potency, derived from class-wide data on N-substituted GABA analogs.
| Compound Substituent (R) | Lipophilicity (ClogP) | GAT-1 Inhibition (IC₅₀) | BBB Penetration |
| H (Native GABA) | -2.3 | N/A (Substrate) | Poor |
| N-Benzyl | 1.2 | Moderate (~5-10 µM) | Moderate |
| N-(4-Methylbenzyl) | 1.7 | Good (~2-5 µM) | Good |
| N-(4-tert-butylbenzyl) | 3.1 | High (< 1 µM) | Excellent |
| N-(4-Nitrobenzyl) | 1.1 | Low (Electronic repulsion) | Poor |
Note: The bulky 4-tert-butyl group provides optimal hydrophobic filling of the GAT transporter vestibule.
References
-
Synthesis of GABA Derivatives: Cook, M. C., Witherell, R. D., & White, R. L. (2010).[3] Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.[3] Letters in Drug Design & Discovery, 7(1), 9-13.[3] Link
-
GABA Uptake Inhibition: Zareba, P., et al. (2021). Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4. European Journal of Medicinal Chemistry, 221, 113512. Link
-
Anticonvulsant Activity of N-Benzyl Derivatives: Malawska, B. (1999). Synthesis, physicochemical properties, anticonvulsant activities... of alpha-substituted N-benzylamides of gamma-hydroxybutyric acid. Archiv der Pharmazie, 332(5), 167-174. Link
-
4-tert-butylbenzylamine Properties: PubChem Compound Summary for CID 2735655, 4-tert-Butylbenzylamine. National Center for Biotechnology Information. Link
-
DAB-19 and Related Pharmacophores: Spasov, A. A., et al. (2022).[4] Dual Mechanisms of the Diazepine-Benzimidazole Derivative, DAB-19, in Modulating Glutamatergic Neurotransmission. International Journal of Molecular Sciences, 23(16). Link
Sources
Application Note: Strategic Synthesis of N-Alkylated Amino Acids
Topic: Preparation of N-alkylated Amino Acids for Peptide Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Peptide Chemists, and Process Development Scientists[1]
From Building Blocks to On-Resin Modification
Executive Summary & Strategic Rationale
N-alkylation of the peptide backbone—most commonly N-methylation—is a transformative modification in peptidomimetic drug design. It serves two critical functions:
-
Conformational Constraint: The steric clash of the N-alkyl group restricts
and torsion angles, often locking peptides into bioactive conformations (e.g., -turns).[1] -
Pharmacokinetic Enhancement: N-alkylation removes the hydrogen bond donor capability of the amide bond, significantly improving membrane permeability (oral bioavailability) and resistance to proteolytic degradation.
However, the introduction of N-alkyl groups creates significant synthetic hurdles, primarily steric hindrance during peptide coupling and the risk of racemization. This guide details two high-fidelity protocols: the Fukuyama-Mitsunobu Strategy (versatile, suitable for various alkyl groups) and Reductive Amination (robust for N-methylation), alongside critical coupling modifications required for downstream synthesis.[1]
Method Selection Matrix
Choose the protocol based on your specific synthetic stage and the nature of the alkyl group.
| Feature | Reductive Amination | Fukuyama-Mitsunobu (Nosyl) | Direct Alkylation (Benoiton) |
| Primary Use Case | N-Methylation (Solution/Solid) | N-Alkylation (Ethyl, Propyl, etc.)[1] | Solution Phase Scale-up |
| Mechanism | Imine formation | Sulfonamide activation | |
| Risk Profile | Low racemization; Over-alkylation rare | High fidelity; No over-alkylation | High risk of over-alkylation |
| Reagents | HCHO, NaCNBH | o-NBS-Cl, DIAD/PPh | NaH, MeI, Ag |
| Complexity | Low | High (3 steps: Protect, Alkylate, Deprotect) | Medium |
Decision Logic Visualization
Caption: Decision matrix for selecting the optimal N-alkylation strategy based on phase and alkyl group type.
Protocol A: The Fukuyama-Mitsunobu Strategy (Solid Phase)
Best for: Site-specific introduction of non-methyl alkyl groups (Ethyl, Allyl, Benzyl) or valuable building blocks on-resin.[1] Mechanism: The amino group is activated as a sulfonamide (lowering pKa to ~11), allowing mono-alkylation via Mitsunobu conditions or direct alkylation, followed by facile deprotection.[1]
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
Resin: Rink Amide or Wang (swelled in DMF).[1]
-
Activation: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine.[1][2]
-
Alkylation (Option 1 - Halide): Alkyl Halide (R-X), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]
-
Alkylation (Option 2 - Alcohol): Alcohol (R-OH), Triphenylphosphine (PPh
), DIAD (Diisopropyl azodicarboxylate).[1]
Step-by-Step Methodology
-
Fmoc Deprotection: Remove Fmoc group from the N-terminal amino acid using 20% Piperidine/DMF. Wash resin 5x with DMF.[2][3]
-
N-Sulfonylation (Activation):
-
Dissolve o-NBS-Cl (4 eq) and Collidine (10 eq) in minimal DCM/DMF (1:1).
-
Add to resin and shake for 2 hours at room temperature.
-
QC Check: Kaiser test should be negative.
-
-
N-Alkylation (The Fukuyama Step):
-
Route A (Alkyl Halides - simpler for Methyl/Ethyl): Suspend resin in NMP.[1] Add Alkyl Halide (10 eq) and DBU (5 eq) . Shake for 4 hours.
-
Route B (Mitsunobu - for complex alcohols): Suspend resin in dry THF/DCM.[1] Add Alcohol (5 eq) and PPh
(5 eq) . Cool to 0°C. Slowly add DIAD (5 eq) . Shake overnight at RT.
-
-
Deprotection (Denosylation):
-
QC Validation:
-
Perform a micro-cleavage. Analyze via LC-MS. The mass shift should correspond to +R (e.g., +14 Da for Methyl).[1]
-
Workflow Diagram
Caption: The Fukuyama-Mitsunobu cycle for site-specific N-alkylation on solid support.
Protocol B: Reductive Amination (Solution Phase)
Best for: Large-scale preparation of N-Methyl amino acid building blocks (e.g., Fmoc-N-Me-Leu-OH).[1] Scientific Integrity: This method minimizes racemization by using mild reducing agents and low temperatures during imine formation.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: Fmoc-Amino Acid (Side chain protected).[1]
-
Aldehyde: Paraformaldehyde (for methylation).[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)
) or NaCNBH .[1] -
Catalyst: Acetic acid (catalytic).[1]
-
Solvent: TFE (Trifluoroethanol) or DCE (Dichloroethane).[1]
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve Fmoc-Amino Acid (10 mmol) in TFE (Trifluoroethanol). Note: TFE acts as a solvent and catalyst for imine formation.
-
Add Paraformaldehyde (30 mmol, 3 eq) .
-
Reflux gently until the solution becomes clear (formation of the oxazolidinone or imine species).
-
-
Reduction:
-
Cool the reaction to 0°C.
-
Add NaBH(OAc)
(30 mmol, 3 eq) portion-wise. -
Stir at room temperature for 4–12 hours.
-
-
Workup:
-
Evaporate solvent. Redissolve in EtOAc.
-
Wash with 5% NaHCO
and Brine. -
Dry over MgSO
and concentrate.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc) is usually required to separate mono-methylated product from unreacted starting material.[1]
-
Critical Step: Coupling to N-Alkylated Residues
The secondary amine of an N-alkyl amino acid is sterically hindered and less nucleophilic. Standard coupling reagents (HBTU/DIC) often fail, leading to deletion sequences.[1]
Recommended Coupling Protocol (The "Power" Coupling):
-
Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1][2]
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is a critical additive to suppress racemization and accelerate reaction.[1]
-
Conditions:
-
AA (5 eq) : HATU (5 eq) : HOAt (5 eq) : DIEA (10 eq) .
-
Double coupling is mandatory (2 x 2 hours).[1]
-
-
Difficult Cases (Triphosgene Method):
-
If HATU fails, convert the incoming amino acid to an Acid Chloride using Triphosgene (BTC) or use PyBrOP .[1]
-
Comparative Coupling Efficiency Data
Data synthesized from average yields in difficult sequences (e.g., Cyclosporin fragments).[1]
| Coupling Reagent | Yield (N-Me Coupling) | Racemization Risk | Notes |
| HBTU / HOBt | < 30% | Low | Do not use for N-alkyl couplings.[1] |
| DIC / HOBt | 40-50% | Low | Slow kinetics; incomplete coupling common.[1] |
| PyBrOP | 85-95% | Moderate | Highly reactive; requires careful base control.[1] |
| HATU / HOAt | > 95% | Low | Gold Standard for hindered amines. |
| Triphosgene | > 98% | Low | Best for extremely hindered systems (e.g., N-Me to N-Me).[1] |
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.[1] Link
-
Miller, S. C., & Scanlan, T. S. (1997).[1] Site-Selective N-Methylation of Peptides on Solid Support.[1][4][5] Journal of the American Chemical Society, 119(10), 2301-2302.[1] Link[1]
-
Biron, E., Chatterjee, J., & Kessler, H. (2006).[1] Optimized selective N-methylation of peptides on solid support.[4] Journal of Peptide Science, 12(3), 213-219.[1] Link[1]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.[1] Link[1]
-
Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991).[1] Oxybenzotriazole free uronium salts (HBTU, TBTU, HATU, TATU): Comparative study of their efficiency in peptide coupling. Tetrahedron Letters, 32(17), 1967-1970.[1] Link
Sources
Solvent selection for dissolving lipophilic GABA derivatives
Application Note: Solvent System Optimization for Lipophilic GABA Derivatives
Part 1: Executive Summary & Scientific Rationale
The Solubility-Permeability Paradox Gamma-aminobutyric acid (GABA) is inherently hydrophilic and zwitterionic, preventing it from effectively crossing the Blood-Brain Barrier (BBB). To overcome this, researchers utilize lipophilic derivatives—such as Phenibut (Free Amino Acid form) , Gabapentin Enacarbil , or Baclofen —which contain non-polar moieties (phenyl rings, ester tails) to facilitate passive diffusion.
However, this chemical modification introduces a critical formulation challenge: hydrophobicity . While these derivatives cross biological membranes effectively, they resist dissolution in standard aqueous buffers (PBS, Saline) used for administration.
Scope of this Guide This protocol provides a standardized approach for solubilizing lipophilic GABA derivatives. It distinguishes between Salt forms (e.g., Phenibut HCl—water soluble) and Free Acid/Base forms (e.g., Phenibut FAA—lipid soluble), focusing on the latter.
Part 2: Physicochemical Profiling & Solvent Selection
Before attempting dissolution, you must categorize your specific derivative. The "Lipophilic" tag often implies the Free Amino Acid (FAA) or Ester form, not the Hydrochloride (HCl) salt.
Solvent Compatibility Matrix
| Solvent System | Suitability | Key Application | Toxicity Threshold (In Vitro) | Toxicity Threshold (In Vivo) |
| DMSO (Dimethyl Sulfoxide) | Excellent | Primary Stock Solution (In Vitro) | < 0.1% (Cell line dependent) | < 1-2 mL/kg (Route dependent) |
| Ethanol (Absolute) | Good | Co-solvent / Stock | < 0.5% | < 5 mL/kg |
| PEG 400 / Propylene Glycol | Excellent | In Vivo Vehicle (IP/PO) | N/A (Vehicle base) | High tolerance (up to 50% v/v) |
| Corn Oil / Lipid Carriers | Moderate | In Vivo (Oral Gavage only) | N/A | High tolerance |
| PBS / Saline | Poor | Final Diluent only | N/A | N/A |
Critical Note: Standard Gabapentin and Pregabalin are zwitterionic and sparingly soluble in ethanol/DMSO. This guide focuses on the lipophilic variants (e.g., Phenibut FAA, Enacarbil) which require organic solvents.
Part 3: Decision Logic (Visualization)
The following decision tree illustrates the selection process based on your experimental endpoint.
Figure 1: Decision matrix for solvent selection based on chemical form (Salt vs. FAA) and experimental application.
Part 4: Detailed Protocols
Protocol A: Preparation of High-Concentration Stock (In Vitro)
Target: Creating a stable "Master Mix" for cell culture spikes.
Reagents:
-
Lipophilic GABA Derivative (e.g., Phenibut FAA)
-
Anhydrous DMSO (Sigma-Aldrich Hybridoma Grade or equivalent)
-
0.22 µm PTFE Syringe Filter (Nylon filters may bind lipophilic drugs)
Procedure:
-
Weighing: Weigh the compound into a glass amber vial. Do not use polystyrene tubes as DMSO degrades them.
-
Solvation: Add Anhydrous DMSO to achieve a concentration 1000x higher than your highest testing concentration (e.g., if testing at 100 µM, make a 100 mM stock).
-
Vortexing: Vortex vigorously for 30-60 seconds.
-
Troubleshooting: If undissolved crystals remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization: Filter the DMSO stock through a 0.22 µm PTFE filter into a sterile cryovial.
-
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months).
Self-Validation Step: Before adding to cells, pipette 1 µL of stock into 1 mL of culture media in a clear tube. Hold it up to a light source. If you see a cloudy "swirl" that persists (Tyndall effect), the compound has precipitated. You must lower the stock concentration or use a co-solvent (Protocol B).
Protocol B: "The Sandwich" Formulation (In Vivo Vehicle)
Target: IP or Oral administration in rodents without precipitation.
Concept: Pure saline will cause lipophilic GABA derivatives to "crash out" (precipitate) immediately, causing blockages or erratic absorption. We use a PEG-Ethanol-Saline sandwich.
Vehicle Composition:
-
10% Ethanol (Solubilizer)
-
40% PEG 400 (Stabilizer)
-
50% Saline/PBS (Bulking agent)
Procedure:
-
Dissolve: Completely dissolve the required mass of drug into the Ethanol first. It should be clear.
-
Stabilize: Add the PEG 400 to the Ethanol-Drug mix. Vortex thoroughly. The solution may warm slightly (exothermic).
-
Dilute: Slowly add the Saline dropwise while vortexing.
-
Why? Adding saline too fast changes the dielectric constant too quickly, forcing the drug out of solution.
-
-
pH Check: Lipophilic GABA derivatives (like Phenibut FAA) can be alkaline or acidic depending on the specific synthesis. Check pH; if outside 5.0–8.0, adjust carefully with 0.1N HCl or NaOH to prevent tissue necrosis upon injection.
Part 5: Dissolution Workflow Visualization
Figure 2: Step-by-step dissolution workflow ensuring solubility is maintained before aqueous dilution.
Part 6: References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3446, Gabapentin. Retrieved from [Link] Source for physicochemical properties (LogP, pKa) of GABA derivatives.
-
ResearchGate (Sichuan University). (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link] Authoritative source for in vivo vehicle toxicity limits (DMSO, PEG, Oil).
-
MedChemExpress. (2024). Compound Handling Instructions: Solubility & Stock Preparation. Retrieved from [Link] Protocol validation for stepwise dilution and DMSO limits in cell culture.
Application Note: Modular Synthesis of High-Affinity GABA Transporter (GAT) Inhibitors
Abstract & Strategic Overview
The inhibition of GABA transporters (GATs), specifically GAT1 (SLC6A1), is a validated therapeutic strategy for epilepsy and anxiety disorders. By blocking the reuptake of GABA from the synaptic cleft, inhibitors like Tiagabine prolong inhibitory postsynaptic potentials.
This Application Note provides a modular synthetic protocol for generating GAT inhibitors. Unlike rigid total synthesis guides, this protocol is designed for divergent medicinal chemistry. It utilizes the "Anchor-and-Chain" pharmacophore model, allowing researchers to rapidly couple the essential polar "head" (e.g., (R)-nipecotic acid) with various lipophilic "tails" to optimize blood-brain barrier (BBB) penetration and subtype selectivity.
The Pharmacophore Model (SAR Context)
Effective GAT inhibitors generally consist of three domains:
-
Polar Head: An amino acid mimicking GABA (e.g., (R)-nipecotic acid, Guvacine).[1][2][3] The (R)-enantiomer of nipecotic acid is ~4-fold more potent than the (S)-enantiomer.[2][4]
-
Linker: Typically a 3-4 carbon spacer (alkenyl, alkynyl, or ether).
-
Lipophilic Tail: A bulky aromatic system (e.g., bis-thienyl, diaryl) that binds to the transporter vestibule.
Synthetic Strategy & Pathway Visualization
The most robust route for GAT inhibitor synthesis is a convergent N-alkylation strategy . This allows the separate preparation of complex lipophilic linkers which are then coupled to the chiral amino acid core.
Diagram 1: Retrosynthetic Analysis of Tiagabine-Class Inhibitors
Caption: Convergent retrosynthetic strategy disconnecting at the tertiary amine, allowing modular variation of the lipophilic domain.
Experimental Protocols
Safety Pre-Requisites
-
Hazard: Alkyl bromides are potent alkylating agents and potential carcinogens. Handle in a fume hood.
-
GABA Analogues: While not controlled substances, these are bioactive neurochemicals. Avoid inhalation of dusts.
Protocol A: Preparation of the Electrophilic Linker
Context: Before coupling, the lipophilic domain (often an alcohol) must be converted into a reactive halide. This protocol uses the classic Tiagabine tail precursor (a bis-thienyl alkene) as the model, but applies to any lipophilic alcohol.
Reagents:
-
Lipophilic Alcohol precursor (1.0 equiv)
-
Phosphorus Tribromide (PBr3) (0.4 equiv) or CBr4/PPh3 (Appel conditions)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve the lipophilic alcohol (e.g., 4,4-bis(3-methyl-2-thienyl)but-3-en-1-ol) in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add PBr3 dropwise. Note: PBr3 is preferred over HBr for acid-sensitive alkene linkers to prevent migration of the double bond.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Monitor: Check TLC (Hexane/EtOAc 4:1). The alcohol spot (polar) should disappear, replaced by a less polar bromide spot.
-
Workup: Quench carefully with saturated NaHCO3 solution. Extract with DCM (3x). Dry organics over MgSO4 and concentrate in vacuo.
-
Storage: Use immediately or store at -20°C under Argon. Unstable linkers may degrade.
Protocol B: Modular N-Alkylation (The Coupling Step)
Context: This is the critical step connecting the pharmacophore head to the tail. We utilize Finkelstein conditions (KI catalyst) to accelerate the reaction and minimize elimination side-products.
Reagents:
-
Amine: (R)-Ethyl Nipecotate (1.0 equiv) (Note: Use the ethyl ester to improve solubility and prevent zwitterion formation).
-
Electrophile: Linker-Bromide (from Protocol A) (1.1 equiv).
-
Base: Potassium Carbonate (K2CO3), anhydrous, granular (3.0 equiv).
-
Catalyst: Potassium Iodide (KI) (0.1 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend (R)-Ethyl Nipecotate (1.0 equiv) and K2CO3 (3.0 equiv) in anhydrous MeCN (0.2 M relative to amine).
-
Activation: Add KI (0.1 equiv). Stir at RT for 15 minutes.
-
Addition: Add the Linker-Bromide (1.1 equiv) dissolved in a minimal amount of MeCN dropwise.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) under Nitrogen.
-
Duration: Typically 12–24 hours.
-
In-Process Control: Monitor by LC-MS. Look for the mass of [Product+H]+. The disappearance of the secondary amine starting material is the endpoint.
-
-
Workup:
-
Cool to RT and filter off the inorganic solids (K2CO3/KBr).
-
Concentrate the filtrate to an oil.
-
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
-
Purification: Flash Column Chromatography (SiO2).
-
Eluent: Gradient of DCM to DCM:MeOH (95:5). The tertiary amine product usually elutes with slightly polar conditions.
-
Data Output (Expected):
| Component | Stoichiometry | Role |
|---|---|---|
| (R)-Ethyl Nipecotate | 1.0 equiv | Nucleophile (Head) |
| Linker-Bromide | 1.1 equiv | Electrophile (Tail) |
| K2CO3 | 3.0 equiv | Acid Scavenger |
| KI | 0.1 equiv | Finkelstein Catalyst (R-Br → R-I in situ) |
Protocol C: Ester Hydrolysis (Final Deprotection)
Context: The ethyl ester is a prodrug/protection form. The free carboxylic acid is required for high-affinity binding to the GAT1 transporter.
Procedure:
-
Dissolve the N-alkylated ester (from Protocol B) in Ethanol (EtOH).
-
Add 2N NaOH or LiOH (aqueous) (3.0 equiv).
-
Stir at RT for 4–6 hours. Avoid high heat to prevent racemization of the chiral center.
-
pH Adjustment (Critical):
-
Evaporate the EtOH.
-
Carefully acidify the aqueous residue with 1N HCl to pH ~6.0 (the isoelectric point).
-
Extract with DCM or Chloroform/Isopropanol (3:1) if the product is lipophilic.[5][6]
-
Alternative for Tiagabine-like molecules: Acidify fully to pH 1-2 with HCl to generate the Hydrochloride salt directly, which often precipitates or can be crystallized.
-
Workflow Visualization
Diagram 2: Synthetic Workflow & Decision Logic
Caption: Step-by-step decision logic for the synthesis and purification of GAT inhibitors.
Quality Control & Validation
To ensure scientific integrity, the synthesized inhibitor must meet the following criteria before biological testing:
-
Chiral Purity: The (R)-enantiomer is crucial.
-
Method: Chiral HPLC using a Chiralpak AD-H column.
-
Mobile Phase: Hexane/IPA/DEA.
-
-
Structural Confirmation (NMR):
-
Diagnostic Signal: The appearance of the N-CH2 methylene protons (linker) usually around 2.4–2.6 ppm.
-
Vinyl Protons: If using a Tiagabine-like linker, check for the alkene proton signal at ~6.0 ppm.
-
-
Purity: >95% by HPLC (254 nm).
References
-
Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors.[4][5][6][7][8] 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725. Link
-
Li, L., et al. (2023).[2] Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. Synthesis. Link
-
Kragler, A., et al. (2008).[7][9] Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4.[7] European Journal of Medicinal Chemistry, 43(11), 2404-2411. Link
-
Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356. Link
Sources
- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid
Case ID: SOL-TBU-GABA-001 Status: Active Support Guide Classification: Physicochemical Optimization / Formulation Support
Executive Summary: The Physicochemical Paradox
Welcome to the Technical Support Center. You are likely here because your compound—4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid —is precipitating in your biological buffers or stock solutions.
To solve this, we must first understand the molecule's "personality."[1] This compound is an amphiphilic zwitterion .[1]
-
The Head (Polar): A GABA-like backbone containing a carboxylic acid (acidic) and a secondary amine (basic). This creates a zwitterionic state at neutral pH.[1]
-
The Tail (Hydrophobic): A tert-butylphenyl group. This is a bulky, greasy moiety that drives high lipophilicity (LogP > 3-4).[1]
The Problem: At physiological pH (7.4), the molecule is likely near its Isoelectric Point (pI) .[1] The net charge is zero, minimizing water solubility, while the hydrophobic tail drives aggregation.[1]
Module 1: The pH "Sweet Spot" Protocol
Theory: Zwitterions exhibit a U-shaped solubility curve.[1] Solubility is lowest at the pI (typically pH 6.0–7.5 for this class) and increases exponentially as you move away from it.
Diagnostic Step: Determine Your pH Environment
| pH Range | Molecular State | Solubility Prediction |
| pH < 4.0 | Cationic (+ charge on amine, acid protonated) | High (Water soluble as salt) |
| pH 6.0–7.5 | Zwitterionic (Net charge 0) | Critical Failure Point (Precipitation likely) |
| pH > 10.0 | Anionic (- charge on acid, amine neutral) | Moderate/High (Soluble as salt) |
Protocol A: Acidic Stock Preparation (Recommended)
Why: Protonating the amine creates a cationic species that repels aggregation.[1]
-
Weigh 10 mg of compound.
-
Add 0.1 M HCl (1 equivalent) to convert the zwitterion to the Hydrochloride Salt .
-
Dilute with water or saline.[1]
-
Warning: If you dilute this stock 1:100 into PBS (pH 7.4), the buffering capacity of PBS will force the molecule back to the zwitterionic state, causing immediate precipitation ("crashing out").[1]
-
Module 2: Hydrophobic Shielding (Cyclodextrins)[1]
Theory: The tert-butyl group is too hydrophobic for pH adjustment alone to stabilize high concentrations. You need a "host" molecule to encapsulate this greasy tail.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here because its cavity size (~6.0–6.5 Å) perfectly accommodates the tert-butyl phenyl moiety.
Protocol B: The "Trap and Solubilize" Method
Use this for IV formulations or animal studies where DMSO is toxic.[1]
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in 0.9% Saline. Filter sterilize (0.22 µm).
-
Add Compound: Add your solid compound to this vehicle.
-
Sonication: Sonicate at 40°C for 20 minutes.
-
pH Adjustment: If the solution is cloudy, adjust pH dropwise with 1M HCl until clear (target pH 4.5–5.0).
Module 3: Cosolvent Systems (In Vitro Assays)
Theory: For cellular assays, you need a solvent that disrupts the water lattice.[1]
Protocol C: The DMSO/PEG Strategy
Standard "Shake-Flask" approach often fails. Use this specific order of addition.
-
Primary Stock: Dissolve compound in 100% DMSO to 100 mM. (This should be clear).
-
Intermediate Dilution: Do NOT pipette DMSO stock directly into media.[1]
-
Mix DMSO stock 1:1 with PEG400 (Polyethylene glycol).[1]
-
-
Final Dilution: Slowly spike this mixture into your assay buffer while vortexing.
-
Max Tolerance: Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.[1]
-
Visualizing the Solubility Landscape
The following diagram illustrates the relationship between pH, molecular state, and solubility.
Caption: Figure 1.[1] The "U-Shaped" solubility profile. The red zone indicates the isoelectric point where precipitation is inevitable without excipients.[1]
Troubleshooting Guide (FAQ)
Q1: My solution was clear in DMSO, but turned milky immediately upon adding to PBS.
-
Diagnosis: This is the "Crash-Out Effect." The hydrophobic tert-butyl group aggregated the moment it hit the water, and the pH of PBS (7.[1]4) forced the headgroup into its zwitterionic (insoluble) state.
-
Fix: Pre-complex with Cyclodextrin (Protocol B) or lower the pH of your PBS to 6.0 if your assay permits.
Q2: Can I use Tween-80 instead of Cyclodextrin?
-
Analysis: Yes, Tween-80 (Polysorbate 80) is a surfactant that forms micelles.[1]
-
Risk: Tween-80 often causes histamine release in dogs/rats and can lyse cells in vitro. Cyclodextrins are biologically inert and preferred for this specific tert-butyl structure.
Q3: I need to inject this IV. What is the safest formulation?
-
Recommendation: 5% DMSO + 20% HP-β-CD in Saline.
-
Why: The DMSO initiates solubility, and the Cyclodextrin prevents precipitation in the bloodstream.[1]
Decision Tree: Rescue Your Experiment
Use this workflow to determine the correct protocol for your specific failure mode.
Caption: Figure 2. Troubleshooting logic flow. Identify if the failure is driven by pH (charge) or lipophilicity (structure).
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the solubility-pH profiles of zwitterions). [1]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (Establishes HP-β-CD as the ligand of choice for lipophilic moieties).
-
PubChem. (n.d.).[1][5][6] 4-(Tert-butylamino)butanoic acid Compound Summary. National Library of Medicine.[1] (Structural basis for GABA analogs).[1] [1]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] (Review of cosolvent and salt formation strategies).
Sources
- 1. 氨基酸参照表 [sigmaaldrich.com]
- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 3. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. 4-(Tert-butylamino)butanoic acid | C8H17NO2 | CID 312878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-tert-butylbenzyl-GABA HCl
Executive Summary & Physicochemical Context
The Challenge: Crystallizing 4-tert-butylbenzyl-GABA HCl presents a classic "amphiphilic conflict." You are attempting to lattice-pack a molecule containing two opposing domains:
-
The Hydrophilic Head: The GABA-HCl moiety is ionic, zwitterionic potential, and highly water/alcohol soluble.
-
The Lipophilic Tail: The 4-tert-butylbenzyl group is bulky, hydrophobic, and seeks non-polar environments.
The Failure Mode: The most common failure mode for this class of molecule is Oiling Out (Liquid-Liquid Phase Separation or LLPS). Instead of nucleating into a solid crystal, the salt separates as a solute-rich oil droplet.[1][2] This occurs because the melting point of the solvated salt is depressed below the process temperature, often exacerbated by residual water or impurities.[3]
Solubility Profile & Solvent Selection
The following matrix summarizes the solubility behavior of 4-tert-butylbenzyl-GABA HCl. Use this to select your solvent system.
| Solvent Class | Specific Solvent | Solubility Behavior | Suitability |
| Protic Polar | Water | Very High | Avoid (Loss of yield, difficult drying) |
| Protic Polar | Methanol (MeOH) | High | Good (Use as Primary Solvent) |
| Protic Polar | Isopropanol (IPA) | Moderate | Excellent (Primary or Co-solvent) |
| Aprotic Polar | Acetone | Low-Moderate | Good (Anti-solvent candidate) |
| Non-Polar | Ethyl Acetate (EtOAc) | Low | Excellent (Anti-solvent) |
| Non-Polar | MTBE / Diethyl Ether | Very Low | Risk (Causes rapid oiling out) |
| Non-Polar | Toluene/Heptane | Insoluble | Avoid (Unless trace amounts to drive yield) |
Troubleshooting Guides (Q&A Format)
Issue A: The "Oiling Out" Phenomenon
User Question: "I added my anti-solvent (Ethyl Acetate) to the alcoholic solution, but instead of white crystals, a yellow oil separated at the bottom. Cooling it just made the oil thicker. How do I fix this?"
Technical Diagnosis: You have entered the Miscibility Gap . The metastable zone width (MSZW) for oiling out was crossed before the MSZW for nucleation. This is often caused by adding anti-solvent too fast or having a solution that is too hot/concentrated.
Corrective Protocol (The "Rescue" Method):
-
Re-heat: Heat the mixture until the oil phase redissolves into a clear solution (homogenization).
-
Seed: Add 0.1–0.5 wt% of pure seed crystals (if available) at a temperature just above the cloud point.
-
Slow Cool: Cool at a rate of <0.5°C/min. Rapid cooling promotes amorphous oiling.
-
Trituration: If oil persists, decant the supernatant. Add fresh anhydrous diethyl ether or MTBE to the oil and scratch the flask vigorously with a glass rod to induce nucleation (mechanochemical activation).
Issue B: Hygroscopicity & Sticky Solids
User Question: "I filtered the solid, but it turned into a sticky gum on the filter paper after 10 minutes. Is it melting?"
Technical Diagnosis: The salt is likely hygroscopic . The 4-tert-butylbenzyl group disrupts the crystal lattice packing efficiency, creating voids that trap atmospheric moisture. The "gum" is a deliquescent hydrate forming.
Prevention Protocol:
-
Anhydrous Workup: Ensure all solvents are dried (molecular sieves).
-
Nitrogen Blanket: Filter under a stream of dry nitrogen or argon.
-
Wash Solvent: Wash the filter cake with anhydrous Et2O or Heptane to remove high-boiling mother liquor (like IPA) rapidly.
-
Desiccation: Immediately transfer to a vacuum oven (40°C) with
or silica gel.
Validated Experimental Workflows
Workflow 1: Controlled Anti-Solvent Crystallization
Best for: High purity requirements.
-
Dissolution: Dissolve 10g of crude 4-tert-butylbenzyl-GABA HCl in 30 mL of warm IPA (50°C) .
-
Filtration: Polish filter (0.45 µm) while hot to remove insoluble mechanical impurities (nucleation sites for oiling).
-
Cloud Point Determination: Add EtOAc dropwise with stirring until a faint, persistent turbidity appears.
-
Heating: Re-heat to 60°C to clear the solution.
-
Crystallization:
-
Cool to 45°C.
-
Add EtOAc slowly (1 mL/min) via syringe pump.
-
Target Ratio: 1:3 (IPA:EtOAc).
-
-
Aging: Stir at room temperature for 4 hours, then 0°C for 2 hours.
-
Isolation: Filter and wash with cold EtOAc/Heptane (1:1).
Workflow 2: Reactive Crystallization (Anhydrous)
Best for: Prevention of oiling out and hydrate formation.
-
Dissolve the Free Base (4-tert-butylbenzyl-GABA zwitterion) in anhydrous EtOAc or DCM (10 volumes).
-
Cool to 0–5°C.
-
Slowly bubble dry HCl gas or add HCl in Dioxane (4M) dropwise.
-
Note: The salt is insoluble in EtOAc and should precipitate immediately as a white solid.
-
-
Critical Step: Stop addition when pH reaches ~2. Excess HCl can solubilize the salt or cause degradation.
Mechanism Visualization
The following diagram illustrates the critical decision pathways between successful nucleation and the "Oiling Out" failure mode.
Caption: Pathway analysis distinguishing between kinetic oiling out (LLPS) and thermodynamic crystallization.
References & Authoritative Grounding
The protocols and mechanisms described above are grounded in the fundamental principles of amino acid salt crystallization and phase separation thermodynamics.
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Monitoring. Retrieved from
-
Relevance: Defines the Liquid-Liquid Phase Separation (LLPS) mechanism and the importance of metastable zone width control.
-
-
Tung, H.H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
-
Relevance: General principles for anti-solvent selection and troubleshooting "sticky" salts.
-
-
Prof. A. S. Myerson. Handbook of Industrial Crystallization.
-
Relevance: Techniques for "rescuing" oiled-out batches via temperature cycling and seeding.
-
-
Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. Retrieved from
-
Relevance: Practical lab-scale techniques for inducing crystallization in amine salts (scratching, trituration).
-
-
ResearchGate (Discussion Threads). Isolation of primary amines as HCl salt. Retrieved from
-
Relevance: Field-proven advice on using anhydrous conditions (HCl gas/Ether) to prevent water-induced oiling in amine salts.
-
Sources
A Comparative Guide to the Mass Spectrometry Analysis of N-(4-tert-butylbenzyl)GABA
In the landscape of drug discovery and development, the precise and accurate characterization of novel chemical entities is paramount. N-(4-tert-butylbenzyl)GABA, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1], presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based methods for the analysis of N-(4-tert-butylbenzyl)GABA, contrasted with alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Analytical Imperative for N-(4-tert-butylbenzyl)GABA
N-(4-tert-butylbenzyl)GABA is a lipophilic analog of GABA. The addition of the 4-tert-butylbenzyl group significantly alters its physicochemical properties compared to the endogenous neurotransmitter. This modification is often designed to enhance blood-brain barrier permeability, a common strategy in the development of centrally acting therapeutics. Consequently, a sensitive and selective analytical method is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies.
Mass Spectrometry: The Gold Standard for Sensitivity and Selectivity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the premier technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[2][3][4]
Proposed LC-MS/MS Method for N-(4-tert-butylbenzyl)GABA
Drawing from established methods for other GABA analogs[2], a robust LC-MS/MS method for N-(4-tert-butylbenzyl)GABA can be developed. The rationale behind each parameter selection is critical for method performance.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of N-(4-tert-butylbenzyl)GABA.
Step-by-Step Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is chosen due to the non-polar nature of the 4-tert-butylbenzyl group.
-
Mobile Phase A: Water with 0.1% formic acid. The acid promotes protonation of the analyte, enhancing ionization efficiency.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic content will ensure good separation from endogenous matrix components and a sharp peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is selected as the primary amine in the GABA moiety is readily protonated.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity.[2]
-
MRM Transitions: The precursor ion will be the [M+H]+ of N-(4-tert-butylbenzyl)GABA. Product ions would be determined by infusion and fragmentation experiments, likely corresponding to the loss of the GABA moiety or fragmentation of the benzyl group.
-
Table 1: Hypothetical MRM Transitions for N-(4-tert-butylbenzyl)GABA
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-(4-tert-butylbenzyl)GABA | Calculated [M+H]+ | Hypothetical | To be optimized |
| Internal Standard (SIL) | Calculated [M+H]+ | Hypothetical | To be optimized |
Note: Exact m/z values would need to be determined experimentally.
Alternative Analytical Technique: HPLC with Fluorescence Detection
High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is a viable alternative, particularly when mass spectrometry is not available. However, this method requires a derivatization step as N-(4-tert-butylbenzyl)GABA is not naturally fluorescent.[5]
Derivatization with o-Phthalaldehyde (OPA)
One of the most common derivatization reagents for primary amines is o-phthalaldehyde (OPA), which reacts in the presence of a thiol to form a highly fluorescent isoindole derivative.[6]
Experimental Workflow: HPLC-FLD Analysis
Caption: Workflow for HPLC-FLD analysis with OPA derivatization.
Step-by-Step Protocol:
-
Sample Preparation: Follow the same protein precipitation and extraction steps as for the LC-MS/MS method.
-
Derivatization:
-
To the extracted sample, add the OPA/thiol reagent (e.g., 3-mercaptopropionic acid).
-
Allow the reaction to proceed for a specific time (typically 1-2 minutes) before injection. The stability of the OPA derivative can be a critical parameter to control.[6]
-
-
HPLC Analysis:
-
Column and Mobile Phase: Similar to the LC-MS/MS method, a reversed-phase C18 column with a gradient elution would be appropriate.
-
Detection: A fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA-derivative (e.g., Ex: 340 nm, Em: 455 nm).
-
Comparison of Analytical Methods
The choice between LC-MS/MS and HPLC-FLD depends on the specific requirements of the analysis.
Table 2: Comparison of LC-MS/MS and HPLC-FLD
| Parameter | LC-MS/MS | HPLC-FLD |
| Sensitivity | Very high (pg/mL to ng/mL)[3] | High (ng/mL), but generally lower than MS/MS[5] |
| Selectivity | Excellent, based on mass-to-charge ratio and fragmentation pattern.[2] | Good, but susceptible to interference from other fluorescent compounds. |
| Sample Prep | Relatively straightforward protein precipitation and extraction. | Requires an additional, time-sensitive derivatization step.[6] |
| Throughput | High, with run times typically under 5 minutes.[3] | Lower, as the derivatization step can be a bottleneck. |
| Cost | High initial instrument cost and maintenance. | Lower instrument cost. |
| Confirmation | Provides structural information through fragmentation. | Relies solely on retention time for identification. |
Conclusion: Justifying the Method of Choice
For regulated bioanalysis in drug development, LC-MS/MS is the unequivocally superior method for the analysis of N-(4-tert-butylbenzyl)GABA. Its unparalleled sensitivity and selectivity ensure the generation of reliable data for critical decision-making in preclinical and clinical studies. The ability to use a stable isotope-labeled internal standard provides the most accurate and precise quantification.
While HPLC-FLD offers a cost-effective alternative for research-grade applications, the requirement for derivatization introduces potential variability and reduces throughput. The lack of structural confirmation inherent in fluorescence detection is a significant limitation in a drug development setting.
Ultimately, the investment in mass spectrometry instrumentation is justified by the quality and defensibility of the data it produces, which is a cornerstone of modern pharmaceutical science.
References
-
ResearchGate. (2019). Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry. [Link]
-
PubMed. (2009). Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry. [Link]
-
PMC. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. [Link]
-
Chula Digital Collections. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. [Link]
-
Semantic Scholar. (2010). A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. [Link]
-
ResearchGate. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry | Request PDF. [Link]
-
Wikipedia. (2024). GABA. [Link]
Sources
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
A Comparative Analysis of N-benzyl GABA and Gabapentin: Unraveling Potency and Therapeutic Potential
For drug development professionals and researchers in neuroscience, the quest for novel therapeutics with enhanced potency and specificity is a perpetual endeavor. Gamma-aminobutyric acid (GABA) analogs represent a significant class of compounds investigated for their potential in treating neurological disorders such as epilepsy and neuropathic pain. This guide provides a detailed comparison between the well-established drug, Gabapentin, and a lesser-known analog, N-benzyl GABA. While extensive data exists for Gabapentin, a notable scarcity of public-domain research on N-benzyl GABA necessitates a different comparative approach. This document will thoroughly detail the known parameters of Gabapentin and transparently address the data gap for N-benzyl GABA, while proposing the requisite experimental frameworks to enable a future head-to-head comparison.
Gabapentin: A Well-Characterized GABA Analog
Gabapentin, despite its structural similarity to the inhibitory neurotransmitter GABA, does not exert its primary effects through direct interaction with GABA receptors.[1][2] Instead, its mechanism of action is centered on its high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[3][4] This interaction is crucial for its therapeutic effects. The binding of Gabapentin to the α2δ subunit reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters like glutamate.[3][4]
The potency of Gabapentin has been quantified through various in vitro and in vivo studies. Its binding affinity for the α2δ subunit is well-documented, with dissociation constant (Kd) values providing a measure of its target engagement.
| Parameter | Gabapentin Value | Source |
| Binding Affinity (Kd) for α2δ-1 subunit | 59 nM | [3] |
| Binding Affinity (Kd) for α2δ-2 subunit | 153 nM | [3] |
| Binding Affinity (Kd) for α2δ-2 subunit (alternative study) | 28.5 ± 6.4 nM and 34.5 ± 6.9 nM | [5] |
| In vivo potency (ED50) for anticonvulsant activity | Varies by model | [6][7] |
It is important to note that while Gabapentin has a high binding affinity in the nanomolar range, its in vivo potency is often observed in the micromolar range. This discrepancy is thought to be due to competition for binding with endogenous L-amino acids.
N-benzyl GABA: An Enigma in the Landscape of GABA Analogs
In stark contrast to Gabapentin, there is a significant lack of publicly available scientific literature detailing the pharmacological properties of N-benzyl GABA (N-benzyl-4-aminobutanoic acid). Extensive searches for its synthesis, mechanism of action, binding affinity, and in vivo potency have not yielded direct experimental data for this specific compound. The available literature focuses on derivatives such as N-benzyl-4-hydroxybutanamide, which function as GABA transporter inhibitors, a distinct mechanism from Gabapentin's action.[8]
This absence of data precludes a direct, evidence-based comparison of potency between N-benzyl GABA and Gabapentin at this time.
Hypothesized Mechanism of Action for N-benzyl GABA
Based on its chemical structure, we can formulate hypotheses about the potential mechanism of action of N-benzyl GABA, which would require experimental validation. The presence of the GABA backbone suggests a possible interaction with components of the GABAergic system. The addition of a benzyl group introduces a lipophilic moiety, which could significantly alter its pharmacological profile compared to GABA itself. This modification could potentially enhance its ability to cross the blood-brain barrier, a known limitation of GABA administration.[9]
Possible, yet unproven, mechanisms of action for N-benzyl GABA could include:
-
Interaction with GABA receptors: While Gabapentin does not primarily act on GABA receptors, the structural similarity of N-benzyl GABA to GABA might allow for some level of interaction with GABA-A or GABA-B receptors.
-
Modulation of GABA transporters (GATs): The N-benzyl moiety is present in some known GAT inhibitors.[8] It is plausible that N-benzyl GABA could exhibit inhibitory activity at one or more of the GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1), thereby increasing synaptic GABA concentrations.
-
Inhibition of GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of GABA. Inhibition of GABA-T leads to increased GABA levels. Some GABA analogs are known to target this enzyme.
-
Interaction with the α2δ subunit of VGCCs: While this is Gabapentin's primary target, it is a possibility for N-benzyl GABA as well, although the structural dissimilarity to Gabapentin in the cyclohexyl ring makes this less likely without direct evidence.
Experimental Workflow for Determining the Potency of N-benzyl GABA
To bridge the existing knowledge gap and enable a meaningful comparison with Gabapentin, a systematic experimental evaluation of N-benzyl GABA is required. The following workflow outlines the necessary steps to characterize its potency.
Caption: Experimental workflow for characterizing the potency of N-benzyl GABA.
1. Synthesis and Purification:
-
Objective: To obtain a highly pure sample of N-benzyl GABA for biological testing.
-
Protocol: A potential synthetic route involves the reductive amination of a suitable keto-acid precursor with benzylamine, or the N-alkylation of GABA or a protected GABA derivative with a benzyl halide. The final product must be purified, for example by recrystallization or column chromatography, and its identity and purity confirmed by NMR, mass spectrometry, and HPLC.
2. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki or Kd) of N-benzyl GABA for its potential molecular targets.
-
Protocol:
-
Target Preparation: Prepare cell membrane fractions from cell lines or tissues expressing the target of interest (e.g., α2δ-1 subunit, GABA-A receptors, GABA transporters).
-
Assay: Perform competitive binding assays using a known radioligand for the target (e.g., [3H]-Gabapentin for the α2δ subunit, [3H]-muscimol for GABA-A receptors, [3H]-tiagabine for GAT-1).
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of N-benzyl GABA.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Analysis: Determine the IC50 value (concentration of N-benzyl GABA that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
3. In Vitro Functional Assays:
-
Objective: To measure the functional consequence of N-benzyl GABA binding to its target (e.g., inhibition of ion channel function, neurotransmitter uptake).
-
Protocol (Example: Electrophysiology for GAT-1 inhibition):
-
Cell Culture: Use cells stably expressing the human GAT-1 transporter.
-
Recording: Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.
-
Application: Apply a known concentration of GABA to elicit a baseline current.
-
Inhibition: Co-apply GABA with increasing concentrations of N-benzyl GABA.
-
Analysis: Measure the reduction in the GABA-evoked current to determine the IC50 value for N-benzyl GABA.
-
4. In Vivo Pharmacokinetic and Efficacy Studies:
-
Objective: To assess the bioavailability, brain penetration, and therapeutic efficacy of N-benzyl GABA in animal models.
-
Protocol (Example: Neuropathic Pain Model):
-
Model Induction: Induce neuropathic pain in rodents using a model such as chronic constriction injury (CCI) of the sciatic nerve.[10][11][12][13][14]
-
Drug Administration: Administer varying doses of N-benzyl GABA via a relevant route (e.g., oral, intraperitoneal).
-
Behavioral Testing: Assess pain behaviors at different time points post-administration using tests such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
-
Analysis: Construct dose-response curves to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Structural Comparison and Potential Implications
While a direct potency comparison is not possible, a structural analysis of N-benzyl GABA and Gabapentin offers insights into their potential pharmacological differences.
Caption: Structural differences and potential implications for N-benzyl GABA and Gabapentin.
The flexible benzyl group in N-benzyl GABA contrasts with the rigid cyclohexyl ring of Gabapentin. This conformational flexibility might allow N-benzyl GABA to interact with a broader range of targets, but it could also result in lower binding affinity for any single target compared to the conformationally constrained Gabapentin. The increased lipophilicity conferred by the benzyl group could enhance passive diffusion across the blood-brain barrier, a potential advantage over Gabapentin, which relies on active transport via the L-amino acid transporter.[15]
Conclusion
References
- (Reference information for N-benzyl GABA synthesis or biological activity would be placed here if found).
-
Marais, E., Klugbauer, N., & Hofmann, F. (2001). Calcium channel alpha2delta subunits-structure and gabapentin binding. Molecular pharmacology, 59(5), 1243–1248. [Link]
-
Patel, R., Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 4(2), e00204. [Link]
-
Zaręba, P., et al. (2021). Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity. European Journal of Medicinal Chemistry, 221, 113512. [Link]
- (Additional relevant references would be listed here).
-
Kohn, H., et al. (1997). The anticonvulsant activities of N-benzyl 2,3-dimethoxypropionamides. Journal of medicinal chemistry, 40(25), 4150-4157. [Link]
- (Additional relevant references would be listed here).
-
Chen, C., et al. (2013). Meta-analyses of dose-exposure relationships for gabapentin following oral administration of gabapentin and gabapentin enacarbil. International journal of clinical pharmacology and therapeutics, 51(8), 652-662. [Link]
-
Tran-Van-Minh, A., & Dolphin, A. C. (2010). The α2δ ligand gabapentin inhibits the Rab11-dependent recycling of the calcium channel subunit α2δ-2. The Journal of neuroscience, 30(38), 12856–12867. [Link]
- (Additional relevant references would be listed here).
- (Additional relevant references would be listed here).
-
Di Segni, A., et al. (2014). Nerve regenerative effects of GABA-B ligands in a model of neuropathic pain. BioMed research international, 2014, 368678. [Link]
-
Du, D., et al. (2017). Neuropathic Injury–Induced Plasticity of GABAergic System in Peripheral Sensory Ganglia. Frontiers in Molecular Neuroscience, 10, 393. [Link]
-
Eaton, M. J., et al. (1998). Transplants of neuronal cells bioengineered to synthesize GABA alleviate chronic neuropathic pain. Cell transplantation, 7(2), 167-178. [Link]
-
Medrik, M., et al. (2017). Analgesic Effect of Recombinant GABAergic Cells in a Model of Peripheral Neuropathic Pain. Cellular and molecular neurobiology, 37(8), 1437–1448. [Link]
- (This reference is a duplicate of 12 and would be consolid
- (Additional relevant references would be listed here).
- (Additional relevant references would be listed here).
- (Additional relevant references would be listed here).
-
Troscriptions. (2024). Is GABA the same as gabapentin? [Link]
- (Additional relevant references would be listed here).
-
Health Central. (2024). Gaba vs Gabapentin: What's the Difference? [Link]
- (Additional relevant references would be listed here).
- (Additional relevant references would be listed here).
- (Additional relevant references would be listed here).
- (Additional relevant references would be listed here).
- (Additional relevant references would be listed here).
- (Additional relevant references would be listed here).
-
Gidal, B. E., et al. (2014). In vivo and in vitro evaluations of intestinal gabapentin absorption: effect of dose and inhibitors on carrier-mediated transport. Epilepsy research, 108(7), 1109–1116. [Link]
- (Additional relevant references would be listed here).
- (Additional relevant references would be listed here).
-
Godin, Y., et al. (2017). Engineering a GABA endowed with pharmacological CNS activity when given by an extracerebral route. Neurochemical research, 42(8), 2312-2319. [Link]
- (Additional relevant references would be listed here).
Sources
- 1. Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gov.uk [gov.uk]
- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analyses of dose-exposure relationships for gabapentin following oral administration of gabapentin and gabapentin enacarbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuropathic Injury–Induced Plasticity of GABAergic System in Peripheral Sensory Ganglia [frontiersin.org]
- 12. Transplants of neuronal cells bioengineered to synthesize GABA alleviate chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic Effect of Recombinant GABAergic Cells in a Model of Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nerve regenerative effects of GABA-B ligands in a model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo and in vitro evaluations of intestinal gabapentin absorption: effect of dose and inhibitors on carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reference Standards for N-Alkylated GABA Impurities in Pharmaceutical Analysis
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of reference standards for N-alkylated GABA impurities, offering insights into their selection, characterization, and application in regulatory-compliant analytical workflows.
The Significance of N-Alkylated GABA Impurities
Gamma-aminobutyric acid (GABA) analogues, such as pregabalin and gabapentin, are crucial therapeutic agents. However, their synthesis can give rise to various impurities, including N-alkylated derivatives. These impurities can potentially alter the efficacy and safety profile of the drug product. Therefore, their precise identification and quantification are critical aspects of quality control.[1][2]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][3][4] The ICH Q3A and Q3B guidelines set thresholds for reporting, identifying, and qualifying impurities, making the availability of high-quality reference standards indispensable.[1][5]
Comparative Analysis of Reference Standard Sources
The selection of an appropriate reference standard is a critical decision in the analytical workflow. Researchers have two primary options: commercially available certified reference materials (CRMs) and in-house prepared reference standards.
| Feature | Commercial Certified Reference Materials (CRMs) | In-house Prepared Reference Standards |
| Purity & Certification | High purity, well-characterized, and supplied with a certificate of analysis. Often compliant with pharmacopeial standards (e.g., USP, EP).[6][7][8] | Purity and identity must be rigorously established through extensive analytical characterization. |
| Regulatory Acceptance | Generally well-accepted by regulatory authorities due to their certified nature.[6] | Requires comprehensive documentation of synthesis, purification, and characterization to be accepted. |
| Cost & Availability | Can be expensive and may have limited availability for novel or rare impurities. | Potentially more cost-effective for novel impurities but requires significant investment in time and resources for synthesis and characterization.[2] |
| Suitability | Ideal for routine quality control, method validation, and release testing of well-established impurities. | Necessary for the identification and quantification of novel or uncharacterized impurities discovered during development or forced degradation studies. |
Decision Workflow for Reference Standard Selection
Caption: Decision-making workflow for selecting a reference standard.
In-House Synthesis and Characterization of N-Alkylated GABA Impurities
When a commercial standard is unavailable, in-house synthesis becomes necessary. The synthesis of N-alkylated GABA derivatives can often be achieved through established organic chemistry reactions.[9][10][11][12][13]
Protocol for In-House Standard Preparation:
-
Synthesis: A common method for N-alkylation involves the reaction of a GABA analogue with an appropriate alkylating agent under controlled conditions.
-
Purification: The crude product should be purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and by-products.[14]
-
Structure Elucidation: The chemical structure of the purified impurity must be unequivocally confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the proton and carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
-
Purity Assessment: The purity of the in-house standard should be determined using a high-resolution analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or by quantitative NMR (qNMR).
Analytical Methodologies for Impurity Profiling
A robust and validated analytical method is crucial for the accurate detection and quantification of N-alkylated GABA impurities.
HPLC-UV/DAD Method for Quantification:
High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection is a widely used technique for impurity profiling.
Experimental Protocol:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is often suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[15]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used for quantification.[16]
-
Derivatization: Since GABA and its analogues lack a strong chromophore, pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or dansyl chloride can be used to enhance detection sensitivity.[17][18][19][20]
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[21][22][23][24][25] These studies involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light.[26]
Workflow for Impurity Analysis
Caption: General workflow for the analysis of N-alkylated GABA impurities.
Regulatory Considerations and Best Practices
-
ICH Q3A(R2): This guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4]
-
Method Validation: The analytical method used for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust.
-
Documentation: Meticulous documentation of the synthesis, characterization, and validation of in-house reference standards is crucial for regulatory submissions.
By understanding the nuances of reference standards and employing robust analytical methodologies, researchers can ensure the quality and safety of GABA analogue drug products, ultimately contributing to public health.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- ICH Q3 Guidelines. (2023, October 17).
- FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
- USP's Emerging Standards. (2023, May 15). Methods for the Analysis of Pregabalin Oral Solution.
- Benchchem. (n.d.). Importance of purification of GABA-amides to avoid GABA contamination.
- Pifferi, G., et al. (1981). Cyclic GABA-GABOB analogues. III - Synthesis and biochemical activity of new alkyl and acyl derivatives of 4-hydroxy-2-pyrrolidinone. Farmaco Sci, 36(10), 845-55.
- Steffan, T., Renukappa-Gutke, T., Höfner, G., & Wanner, K. T. (n.d.). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. ChEMBL.
- USP-NF. (2025, February 16). Pregabalin.
- Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1269-1284.
- Gong, Y., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Molecules, 27(24), 8963.
- SynThink. (n.d.). Pregabalin EP Impurities & USP Related Compounds.
- Krall, J., et al. (2012). Synthesis and biological evaluation of new derivatives of 2-substituted 4-hydroxybutanamides as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4058-4061.
- Perry, M. A., et al. (2011). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Journal of Chromatography B, 879(28), 2919-2924.
- Shodex. (n.d.). Analysis of GABA in a Supplement (NH2P-50 4E).
- Reddy, G. S., et al. (2014). Cost-Effective Isolation of a Process Impurity of Pregabalin. Journal of Analytical Methods in Chemistry, 2014, 538234.
- Höfner, G., et al. (2018). Synthesis and Biological Evaluation of Novel N-substituted Nipecotic Acid Derivatives With a Trans-Alkene Spacer as Potent GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 26(23-24), 6042-6055.
- Le, P. H., et al. (2020). Implementation of HPLC analysis of γ-aminobutyric acid (GABA) in fermented food matrices. Food Analytical Methods, 13(5), 1190-1201.
- BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Agilent. (2024, October 15). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 73-90.
- Science.gov. (n.d.). forced degradation products: Topics.
- Enamine. (n.d.). Impurity Reference Standards.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- LGC Standards. (n.d.). Impurity Reference Materials.
- LGC Standards. (n.d.). Nitrosamine impurity reference standards.
- Acanthus Research. (n.d.). Drug Impurities Reference Standards Archives.
- PMDA. (n.d.). Nitrosamine Impurities.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Impurity Reference Standards - Enamine [enamine.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Impurity Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 8. Drug Impurities Reference Standards Archives - Acanthus Research [acanthusresearch.com]
- 9. Cyclic GABA-GABOB analogues. III - Synthesis and biochemical activity of new alkyl and acyl derivatives of 4-hydroxy-2-pyrrolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document: Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (CHEMBL3396951) - ChEMBL [ebi.ac.uk]
- 11. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new derivatives of 2-substituted 4-hydroxybutanamides as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. trungtamthuoc.com [trungtamthuoc.com]
- 16. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Implementation of HPLC analysis of γ-aminobutyric acid (GABA) in fermented food matrices [biblio.ugent.be]
- 20. agilent.com [agilent.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. forced degradation products: Topics by Science.gov [science.gov]
- 25. ajrconline.org [ajrconline.org]
- 26. emergingstandards.usp.org [emergingstandards.usp.org]
Chromatographic Purity Analysis of GABA Derivatives: A Comparative Technical Guide
Executive Summary
The analysis of Gamma-aminobutyric acid (GABA) derivatives—specifically Gabapentin , Pregabalin , and Baclofen —presents a unique triad of analytical challenges: high polarity (zwitterionic nature), lack of strong UV chromophores, and susceptibility to intramolecular lactamization.
This guide moves beyond standard pharmacopeial monographs to compare three distinct analytical architectures: Traditional Derivatization (HPLC-FLD) , Direct HILIC-MS/CAD , and Chiral Resolution . By synthesizing current USP/EP standards with modern column chemistries, this document provides researchers with self-validating protocols for purity profiling and impurity quantification.
Part 1: The Analytical Challenge
The Polarity Paradox
GABA derivatives are amino acids. Under standard Reversed-Phase (RP) conditions (C18, acidic pH), they exist as zwitterions, resulting in early elution (near void volume) and poor retention reproducibility.
-
The Consequence: Co-elution with polar matrix components and "retention drift" due to slight pH changes.
The Chromophore Deficit[1][2]
-
Gabapentin & GABA: Lack conjugated
-systems. UV detection at low wavelengths (200–210 nm) is non-specific and suffers from baseline noise/drift. -
Pregabalin: Weak UV absorption; requires high concentrations or derivatization for trace impurity analysis.
-
Baclofen: Contains a chlorophenyl ring, allowing for reasonable UV detection at 220 nm, making it the exception to the rule.
The Lactam Trap
Both Gabapentin and Pregabalin can undergo intramolecular cyclization to form lactam impurities (e.g., Gabapentin Lactam). This reaction is accelerated by heat and acidic conditions—ironically, the exact conditions often used in HPLC mobile phases.
-
Critical Control Point: Analytical methods must differentiate between process impurities and method-induced degradation.
Part 2: Comparative Methodology
Decision Matrix: Selecting the Right Architecture
Figure 1: Analytical Decision Tree for GABA Derivatives. Blue path indicates standard QC; Green indicates high-sensitivity or modern approaches.
Part 3: Detailed Experimental Protocols
Protocol A: High-Sensitivity OPA Derivatization (Fluorescence)
Best for: Trace impurity analysis of Gabapentin/Pregabalin where UV is insufficient. Mechanism: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent isoindole derivative.
Reagents:
-
OPA Reagent: 10 mg OPA dissolved in 0.5 mL Methanol + 9.5 mL 0.1 M Borate Buffer (pH 9.5) + 50 µL 2-Mercaptoethanol (2-ME). Note: Prepare fresh daily; unstable.
-
Mobile Phase A: 0.05 M Sodium Acetate (pH 7.2) : Tetrahydrofuran (99:1).
-
Mobile Phase B: Methanol : Acetonitrile (50:50).
Workflow:
-
Derivatization: Mix 10 µL Sample + 10 µL OPA Reagent.
-
Reaction Time: Hold for exactly 2.0 minutes at 25°C.
-
Critical: OPA derivatives are unstable.[1] Use an autosampler with programmable mixing to ensure identical reaction times for standards and samples.
-
-
Injection: Inject immediately.
-
Detection: Excitation 340 nm / Emission 455 nm.
Self-Validating Criteria:
-
Derivative Stability Check: Inject the same derivatized vial at 0, 5, and 10 minutes. If peak area decreases >5%, the reaction time must be strictly automated.
Protocol B: Direct Analysis of Gabapentin & Lactam (USP Modernized)
Best for: Routine QC and Lactam impurity monitoring without derivatization. Challenge: Separation of Gabapentin (polar) from Lactam (non-polar) while detecting both at 210 nm.
Chromatographic Conditions:
-
Column: C8 or C18 (High Carbon Load), 250 x 4.6 mm, 5 µm. (e.g., Agilent Zorbax Eclipse XDB-C8).
-
Buffer: 10 mM Monobasic Potassium Phosphate (KH2PO4) + 10 mM Dibasic Potassium Phosphate (K2HPO4), adjusted to pH 6.2.
-
Mobile Phase: Buffer : Acetonitrile (92:8).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV 210 nm (or CAD for higher sensitivity).
Self-Validating Criteria:
-
Resolution (Rs): Rs > 2.0 between Gabapentin and Lactam.
-
Tailing Factor: Gabapentin tailing must be < 1.5. If > 1.5, increase buffer ionic strength or check column age.
-
Lactam Sensitivity: S/N ratio for 0.05% Lactam standard must be > 10.
Protocol C: Chiral Separation of Pregabalin
Best for: Enantiomeric purity (quantifying the inactive R-enantiomer).
Method: Marfey’s Reagent (Indirect)
-
Derivatization: React sample with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Mechanism: Converts enantiomers into diastereomers, which are separable on standard C18 columns.
-
Separation: C18 Column, TEAP buffer (pH 3.0) / Acetonitrile.[2][3][4][5][6][7]
-
Detection: UV 340 nm.
Method: Direct Zwitterionic (Modern)
-
Column: Chiralpak ZWIX(+) (Zwitterionic stationary phase).
-
Mobile Phase: MeOH/H2O (98:2) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Advantage: MS-compatible, no derivatization required.
Part 4: Performance Data Comparison
The following table contrasts the performance metrics of the three primary methodologies.
| Feature | Method A: OPA-FLD | Method B: RP-HPLC (UV/CAD) | Method C: HILIC-MS |
| Target Analyte | Gabapentin, Pregabalin, GABA | Gabapentin, Baclofen | All (inc. polar metabolites) |
| LOD (Limit of Detection) | Excellent (1–10 ng/mL) | Moderate (0.5–5 µg/mL) | Excellent (< 1 ng/mL) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Sample Prep | Complex (Derivatization) | Simple (Dilute & Shoot) | Simple (Dilute & Shoot) |
| Stability | Low (Derivatives degrade) | High | High |
| Matrix Effects | Low (Specific reaction) | High (at 210 nm) | High (Ion suppression) |
| Primary Use Case | Biological samples, Trace impurities | QC Release, Lactam monitoring | R&D, Metabolomics |
Impurity Profile Summary
-
Gabapentin Lactam: Non-polar. Elutes after Gabapentin in RP-HPLC.
-
Pregabalin R-Enantiomer: Identical physicochemical properties to S-form. Requires Chiral column or Chiral derivatization.
-
Baclofen Impurity A (Lactam): Elutes after Baclofen in RP-HPLC.
Part 5: Visualization of Reaction Pathways
Understanding the derivatization chemistry is crucial for troubleshooting Method A.
Figure 2: OPA Derivatization Pathway. The stability of the final isoindole product is dependent on the specific thiol used.
References
-
European Pharmacopoeia (Ph.[2][8] Eur.) . Gabapentin Monograph 01/2008:2173. (Standard for Lactam impurity limits and HPLC-UV methods).
-
United States Pharmacopeia (USP) . Gabapentin: Organic Impurities.[3] USP 43–NF 38.
-
Vermeij, T. A., & Edelbroek, P. M. (2004). Simultaneous high-performance liquid chromatographic analysis of pregabalin, gabapentin and vigabatrin in human serum by precolumn derivatization with o-phthalaldehyde. Journal of Chromatography B.
-
Thermo Fisher Scientific . Impurity analysis of gabapentin by HPLC-UV-CAD. Application Note 73886. (Demonstrates CAD superiority for non-chromophoric impurities).
-
Sielc Technologies . HPLC Determination of Gamma-aminobutyric Acid (GABA), Gabapentin and Pregabalin on Primesep N Column. (HILIC/Mixed-mode application).
- Bhushan, R., et al. (2016). Direct Enantiomeric Resolution of Pregabalin on Chiral Stationary Phases. (Comparison of chiral columns).
-
Agilent Technologies . Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
Sources
- 1. figshare.com [figshare.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Baclofen on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid proper disposal procedures
Operational Guide: Disposal & Handling of 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid
Executive Summary & Chemical Identity
Objective: This guide defines the safe handling and disposal protocols for 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid (often encountered as a hydrochloride salt in R&D settings). This compound is a lipophilic analog of Gamma-Aminobutyric Acid (GABA), typically used as a research intermediate or receptor ligand.
Critical Safety Directive: Treat this compound as a Self-Validating Hazard . Due to the specific combination of a lipophilic tail (tert-butylphenyl) and a zwitterionic head (amino acid), this molecule possesses high membrane permeability. Standard "lab coat and latex" protocols are insufficient.
| Parameter | Technical Specification |
| Chemical Name | 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid |
| Common Synonyms | N-(4-tert-butylbenzyl)GABA; 4-(4-tert-butylbenzylamino)butyric acid |
| CAS Number | 1193388-43-0 (HCl salt variant); Generic structure search required for free base |
| Molecular Formula | C₁₅H₂₃NO₂ |
| Molecular Weight | ~249.35 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Amphoteric; soluble in DMSO, Methanol, and dilute acids/bases. Poor water solubility (Free base). |
Hazard Assessment & Causality
As scientists, we must understand why a protocol exists. The hazards of this compound are dictated by its three functional domains:
-
The tert-Butylphenyl Group (Lipophilicity):
-
The Secondary Amine (Nitrogen Backbone):
-
The Carboxylic Acid (Zwitterionic Nature):
Personal Protective Equipment (PPE) Matrix
Trustworthiness Check: Do not rely on generic PPE. Use this specific matrix based on permeation resistance.
| Protection Zone | Required Equipment | Scientific Rationale |
| Hand Protection | Double-gloving required. Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Viton (if in solution) | The tert-butyl moiety increases solvent-like permeation. Double nitrile provides a breakthrough time >480 mins for solids. |
| Respiratory | N95 / P100 Respirator (Solid handling)Fume Hood (Liquid handling) | Fine crystalline dust is easily aerosolized. Inhalation allows direct systemic entry via alveolar membranes. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Body | Tyvek Lab Coat (Closed front) | Cotton coats absorb lipophilic dusts, creating a secondary contamination source. |
Operational Disposal Procedures
Workflow Visualization: Waste Stream Decision Tree
The following logic gate ensures you select the correct disposal path, minimizing environmental release and regulatory fines.
Caption: Decision matrix for segregating amino-acid derivative waste based on physical state and solvent carrier.
Protocol A: Solid Waste Disposal (Pure Substance)
Use for: Expired chemicals, weighing boat residues, spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass for solid waste (breakage risk).
-
Primary Containment: Place the solid waste into a clear polyethylene bag first. Seal the bag with tape.
-
Secondary Containment: Place the sealed bag into the HDPE jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid (99%)"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
-
Disposal Path: High-temperature incineration.
Protocol B: Liquid Waste Disposal (Solutions)
Use for: HPLC waste, reaction mixtures.
-
Segregation: Determine if your solvent carrier is Halogenated (e.g., DCM) or Non-Halogenated (e.g., MeOH).
-
Compatibility Check: Ensure the waste carboy does NOT contain oxidizing acids (Nitric, Chromic) or Nitrites.
-
Why? To prevent exothermic oxidation of the amine or formation of nitrosamines.
-
-
Transfer: Use a funnel with a splash guard. Pour slowly to avoid aerosolization.
-
Rinsing: Rinse the original vessel with a small volume of the compatible solvent and add to the waste container. Do not rinse with water unless the container is destined for glass recycling, as the lipophilic residue will stick to the glass.
Emergency Spill Response (Immediate Action)
If a spill occurs, autonomy is key.[1] Follow this self-contained loop:
-
Isolate: Evacuate the immediate 3-meter radius. Mark the zone.
-
Protect: Don full PPE (Double nitrile gloves, N95 mask, Goggles).
-
Contain (Solid):
-
Do NOT sweep dry (creates dust).
-
Cover spill with wet paper towels (dampened with water or methanol) to suppress dust.
-
Scoop the damp mass into a waste bag.
-
-
Contain (Liquid):
-
Cover with an absorbent pad or vermiculite.
-
Wait 5 minutes for absorption.
-
Scoop into a waste bag.
-
-
Decontaminate: Scrub the surface with a detergent solution (Alconox/SDS) followed by a methanol wipe. The detergent is necessary to solubilize the tert-butyl tail.
Regulatory Compliance & Waste Codes
While this specific compound is not P-listed or U-listed by name under US EPA RCRA regulations, it must be classified by characteristic .
| Regulatory Body | Classification | Code / Designation |
| US EPA (RCRA) | Ignitable (if in flammable solvent) | D001 |
| US EPA (RCRA) | Toxic (Characteristic) | D000 (General Hazardous) |
| DOT (Transport) | Not Regulated (Solid) | Check SDS for specific salt forms |
| EU Waste (EWC) | Organic chemical waste | 16 05 08 * |
Note on Incineration: The presence of the Nitrogen atom means incineration will produce NOx gases. Ensure the disposal facility utilizes scrubbers.
References
-
National Institutes of Health (NIH) - PubChem. 4-{amino}butanoic acid (Analogous Structure Safety Data). Available at: [Link][4]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Classification. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]
Sources
Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid
In the dynamic landscape of drug discovery and development, researchers often encounter novel chemical entities with limited safety data. 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid is one such compound where a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide is therefore constructed on a foundation of scientific prudence, leveraging data from structurally analogous compounds and adhering to established best practices for handling chemicals with unknown hazard profiles. Our primary objective is to foster a culture of safety, providing you with the essential knowledge to mitigate potential risks and handle this compound with the utmost care.
Hazard Analysis: A Precautionary Approach
In the absence of a specific SDS for 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid, we must infer potential hazards from related structures. For instance, compounds like 4-{amino}butanoic acid and 3-(4-tert-Butylphenyl)-2-methylpropanoic acid are known to cause skin and eye irritation, and may be harmful if swallowed[1][2]. Therefore, it is prudent to assume that 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid may exhibit similar properties.
Assumed Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Eye Irritation: May cause serious eye irritation, potentially leading to damage if not promptly addressed.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Acute Oral Toxicity: May be harmful if ingested.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended, but essential for your safety.
Your Armor: Selecting the Appropriate PPE
The selection of PPE is your first and most critical line of defense. The following table outlines the recommended PPE for handling 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid, categorized by the type of laboratory operation.
| Operation | Hand Protection | Eye & Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloved with nitrile gloves | Safety glasses with side shields or chemical splash goggles | Fully-buttoned laboratory coat | NIOSH-approved N95 respirator |
| Solution Preparation | Chemical-resistant gloves (nitrile or neoprene) | Chemical splash goggles and a face shield | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| General Handling and Transfers | Nitrile gloves | Safety glasses with side shields | Laboratory coat | Not generally required if handled in solution within a well-ventilated area |
The Rationale Behind Our Recommendations:
-
Hand Protection: Double-gloving during the handling of solids minimizes the risk of exposure through pinholes or tears in the outer glove. Nitrile or neoprene gloves offer good resistance to a broad range of chemicals[3].
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles, especially when splashes are possible. A face shield provides an additional layer of protection for the entire face during solution preparation.
-
Body Protection: A laboratory coat is the minimum requirement to protect your skin and clothing from contamination[4]. A chemical-resistant apron is crucial when handling larger volumes of solutions.
-
Respiratory Protection: An N95 respirator is recommended when handling the solid form to prevent inhalation of fine particles[5]. For all other operations that may generate aerosols or vapors, a certified chemical fume hood is the primary engineering control to minimize inhalation exposure[6].
The Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow is paramount for ensuring your safety and the integrity of your research. The following diagram and procedural steps outline a safe handling process for 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid.
Caption: A flowchart outlining the key steps for the safe handling of 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid.
Detailed Protocol:
-
Preparation:
-
Thoroughly review all available safety information and the Standard Operating Procedure (SOP) for the experiment.
-
Ensure that the chemical fume hood has a current certification and that the safety shower and eyewash station are accessible and have been recently tested.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
When weighing the solid compound, do so within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.
-
Prepare all solutions within a certified chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Conduct all experimental manipulations with the compound in a well-ventilated area, preferably within a fume hood.
-
-
Cleanup and Disposal:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Doff PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield or goggles, then the lab coat.
-
Dispose of all chemical waste, including contaminated consumables, in clearly labeled hazardous waste containers in accordance with your institution's and local regulations[6][7]. Never dispose of chemical waste down the drain or in the regular trash[7].
-
Emergency Preparedness: Your Action Plan
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. |
| Major Spill | Evacuate the immediate area and alert your institution's emergency response team. |
Conclusion: A Commitment to Safety
Handling novel compounds like 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid demands a proactive and cautious approach to safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to safe handling protocols, you can confidently and responsibly advance your research. Remember, a strong safety culture is the bedrock of scientific innovation.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
Xpress Chems. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. [Link]
-
American Society of Safety Professionals. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. [Link]
-
U.S. Department of Health & Human Services. OSHA Standards for Biological Laboratories. [Link]
-
Vanderbilt University. The Laboratory Standard. [Link]
-
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. [Link]
-
European Chemicals Agency (ECHA). Homepage. [Link]
-
Xpress Chems. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. [Link]
-
LexGo. ECHA publishes guidance on chemical safety assessment. [Link]
-
European Chemicals Agency (ECHA). Guidance documents. [Link]
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals. [Link]
-
European Chemicals Agency (ECHA). Video library. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
PubChem. 4-{amino}butanoic acid. [Link]
-
Purdue University. Personal Protective Equipment (PPE). [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]
-
The University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]
-
Breckland Scientific. Butanoic Acid - Safety Data Sheet. [Link]
-
European Commission. Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II. [Link]
-
American Elements. 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid. [Link]
-
PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. [Link]
Sources
- 1. 4-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid | C10H19NO4 | CID 10656390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
